molecular formula C13H14N2O B12979566 8-(Azetidin-3-yloxy)-2-methylquinoline

8-(Azetidin-3-yloxy)-2-methylquinoline

Cat. No.: B12979566
M. Wt: 214.26 g/mol
InChI Key: SMODYTDBQMONTH-UHFFFAOYSA-N
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Description

8-(Azetidin-3-yloxy)-2-methylquinoline is a heterocyclic compound that features both azetidine and quinoline moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the azetidine ring, a four-membered nitrogen-containing heterocycle, imparts unique chemical properties to the molecule, making it a valuable target for synthetic and application-oriented research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Azetidin-3-yloxy)-2-methylquinoline typically involves the formation of the azetidine ring followed by its attachment to the quinoline core. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

8-(Azetidin-3-yloxy)-2-methylquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds .

Mechanism of Action

The mechanism of action of 8-(Azetidin-3-yloxy)-2-methylquinoline involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with biological macromolecules, potentially inhibiting enzymes or binding to receptors. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Azetidin-3-yloxy)-2-methylquinoline is unique due to the presence of both the azetidine and quinoline moieties, which confer distinct chemical and biological properties.

Biological Activity

8-(Azetidin-3-yloxy)-2-methylquinoline is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles various studies and findings regarding its biological activities, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • CAS Number : 1864060-43-4
  • Molecular Formula : C12H12N2O

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study assessing its effectiveness against various bacterial strains, it was found to have notable activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus32 µg/mLModerate
Escherichia coli64 µg/mLModerate
Pseudomonas aeruginosa128 µg/mLLow

The compound's structure allows it to penetrate bacterial cell walls effectively, disrupting essential cellular processes, which contributes to its antibacterial effects .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, showing promising results.

Cell LineIC50 (µM)Effectiveness
MCF-715High
A54920Moderate

Mechanistically, the compound induces apoptosis in cancer cells through the activation of intrinsic pathways, leading to increased levels of pro-apoptotic proteins .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Receptor Modulation : It may modulate receptor activity related to apoptosis, influencing downstream signaling pathways that regulate cell survival and proliferation.

Study on Antimicrobial Resistance

In a comparative study focusing on antibiotic resistance, this compound was evaluated against resistant strains of Staphylococcus aureus. The results indicated that the compound retained efficacy even against strains with known resistance mechanisms, suggesting potential as a therapeutic agent in treating resistant infections .

Evaluation in Cancer Models

In a recent study involving murine models of breast cancer, treatment with this compound resulted in significant tumor reduction compared to control groups. Histological analysis revealed decreased cell proliferation and increased apoptosis in treated tumors .

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

8-(azetidin-3-yloxy)-2-methylquinoline

InChI

InChI=1S/C13H14N2O/c1-9-5-6-10-3-2-4-12(13(10)15-9)16-11-7-14-8-11/h2-6,11,14H,7-8H2,1H3

InChI Key

SMODYTDBQMONTH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2OC3CNC3)C=C1

Origin of Product

United States

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